molecular formula C13H9N B1196314 Benzo[h]quinoline CAS No. 230-27-3

Benzo[h]quinoline

Cat. No.: B1196314
CAS No.: 230-27-3
M. Wt: 179.22 g/mol
InChI Key: WZJYKHNJTSNBHV-UHFFFAOYSA-N
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Description

Benzo[h]quinoline is a nitrogen-containing heterocyclic aromatic compound with the molecular formula C13H9N. It is a derivative of quinoline, where the benzene ring is fused to the quinoline structure at the 5 and 6 positions. This compound is known for its unique chemical properties and has been extensively studied for its applications in various fields, including medicinal chemistry and industrial processes.

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: One of the most common methods for synthesizing this compound involves the Friedländer reaction. This method typically uses 2-aminobenzaldehyde and a ketone or aldehyde in the presence of an acid catalyst.

    Skraup Synthesis: Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxide derivatives.

    Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions are common, where this compound reacts with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated this compound derivatives.

Scientific Research Applications

Benzo[h]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[h]quinoline and its derivatives often involves interaction with biological macromolecules such as DNA, proteins, and enzymes. For example, some this compound derivatives can intercalate into DNA, disrupting its structure and function, which can lead to anticancer effects . Additionally, these compounds may inhibit specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific fusion of the benzene ring to the quinoline structure, which imparts distinct chemical and biological properties. Its derivatives often exhibit enhanced stability and reactivity compared to other quinoline derivatives, making them valuable in various research and industrial applications .

Properties

IUPAC Name

benzo[h]quinoline
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InChI

InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WZJYKHNJTSNBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1075199
Record name Benzo[h]quinoline
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Molecular Weight

179.22 g/mol
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Physical Description

Dark yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 7,8-Benzoquinoline
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Vapor Pressure

0.000218 [mmHg]
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CAS No.

230-27-3
Record name Benzo[h]quinoline
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Synthesis routes and methods I

Procedure details

Compound 13 was synthesized according to the procedure outlined above in Example 3 for the synthesis of the N-methyl-hydroxybenzoquinoline derivative 15. Compound 13 was then alkylated according to the general amino group alkylation procedure described above in Example 3, this time using 1,3-propane sultone as the allylating agent rather than MeI, to give a 5-methoxybenzoquinoline-N-propanesulfonic acid intermediate 16 (1HNMR: CD3OD d 7.94 (d, 1 H, 3=8.7 Hz), 7.65 (d, 1 H, J 8.4 Hz), 7.32 (t, 1 H), 7.27 (t, 1 H), 6.85 (s, 1 A), 4.89 (s, 3 H), 3.20 (m, 2 H), 3.08 (bt, 2 H, J=6 Hz), 2.91 (m, 2 H), 2.72 (t, 2 H, J=6.6 Hz), 2.33 (m, 2 H), 1.89 (m, 2 H). Subsequent methoxy group deprotection of compound 16 by the general boron tribronide procedure described above in Example I resulted in the 3-(5-hydroxybenzoquinolin-1-yl) propanesulfonic acid 17.
Name
N-methyl-hydroxybenzoquinoline
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Synthesis routes and methods II

Procedure details

23.8 g of 2-bromobiphenyl was converted to the Grignard form in THF using 3.4 g of metal magnesium, then this reacted with 18.0 g of 9-fluorenone at from room temperature to 50° C. and, by treatment in the normal way, 9-(2-biphenyl)-9-fluorenol was obtained. This was heated in acetic acid to which a small amount of hydrochloric acid had been added, so that water was eliminated and, by treatment in the usual way, 9,9′-spirobifluorene (18.5 g) was obtained. Next, Connecting Unit 1 (15.8 g) was reacted with 8.6 g of acetyl chloride and 14.7 g of aluminium chloride at 50° C. in 1,2-dichloroethane and, by treatment in the normal way, 2,2′-diacetyl-9,9′-spirobifluorene (11.2 g) was obtained. This diacetyl compound (2.3 g) was reacted with 2.0 g of 1-amino-2-naphthalenecarbaldehyde and 1.6 g of potassium hydroxide at 60° C. in dioxane and, by treatment in the normal way, there was obtained BQ-1 (1.5 g) shown below. 1H-NMR (CDCl3, ppm): 9.4 (d, 2H), 8.6 (d.d, 2H), 8.1 (d, 2H), 8.0 (t, 4H), 7.8 (d, 2H), 7.8-7.6 (m, 12H), 7.4 (t, 2H), 7.2 (t, 2H), 6.8 (d, 2H).
[Compound]
Name
diacetyl
Quantity
2.3 g
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1.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Benzo[h]quinoline?

A1: this compound has the molecular formula C13H9N and a molecular weight of 179.22 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: Yes, the absorption and fluorescence spectra of this compound and its derivatives have been extensively studied in various solvents. [] For example, 10-hydroxythis compound (HBQ) exhibits unique fluorescence properties attributed to excited-state intramolecular proton transfer (ESIPT). [, ] These studies provide valuable insights into the electronic structure and excited-state behavior of this compound derivatives.

Q3: What is known about the coordination chemistry of this compound?

A3: this compound acts as a ligand in various metal complexes. It can coordinate to metal centers in different ways, including through the nitrogen atom and the carbon atom at the 2-position after undergoing a 1,2-hydrogen shift. [] This versatility allows for the synthesis of diverse metal complexes with potentially interesting catalytic properties. [, , , , , , ]

Q4: What types of reactions can this compound and its derivatives undergo?

A4: this compound derivatives can undergo various transformations, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. [, , , , , , , , , , , , , , ] These reactions allow for the introduction of diverse substituents and the construction of complex molecular architectures.

Q5: Are there any notable examples of this compound derivatives as catalysts?

A5: Yes, several ruthenium and osmium complexes incorporating this compound-based ligands have demonstrated excellent catalytic activity in transfer hydrogenation reactions of carbonyl compounds. [] These catalysts exhibit high turnover frequencies and enantioselectivities, highlighting the potential of this compound-based ligands in asymmetric catalysis.

Q6: Can this compound derivatives participate in metal-catalyzed cross-coupling reactions?

A6: Yes, 10-halobenzo[h]quinolines can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling the synthesis of sterically encumbered 10-arylated benzo[h]quinolines. [] This highlights the versatility of this compound derivatives in constructing complex structures through well-established synthetic methods.

Q7: How does the structure of this compound derivatives influence their biological activity?

A7: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound scaffold can significantly impact biological activity. For instance, the presence of a chromene moiety in 2-amino-5,6-dihydro-8-methoxy-4-phenyl-4H-benzo[h]chromene-3-carbonitrile significantly enhances cytotoxicity compared to its this compound counterpart. []

Q8: What is the environmental impact of this compound?

A8: this compound is a nitrogen-containing polycyclic aromatic compound (N-PAC) considered an environmental pollutant. [] It has been found to be mutagenic in bacterial systems. [] Understanding its interaction with humic substances in the environment, particularly the binding constants and factors influencing this interaction, is crucial for assessing its fate and potential remediation strategies. [, ]

Q9: Can microorganisms degrade this compound?

A9: Yes, some microorganisms can degrade this compound. For example, the phenanthrene-degrading bacterium Sphingomonas sp. strain LH128 can cometabolize this compound, although the transformation is inhibited at high concentrations. [] This finding indicates the potential for bioremediation strategies to remove this compound from contaminated environments.

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